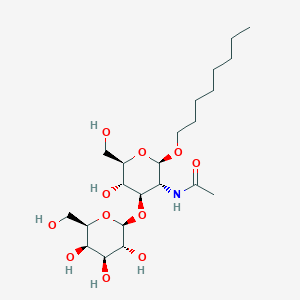
Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-B-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-B-D-glucopyranoside: is a complex carbohydrate derivative that plays a significant role in biochemical research and industrial applications. This compound is particularly noted for its involvement in enzymatic activities and receptor-ligand interactions, making it valuable in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-B-D-glucopyranoside typically involves multiple steps:
Glycosylation Reaction: The initial step often involves the glycosylation of a glucosamine derivative with a galactose donor. This reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate.
Acetylation: The amino group of the glucosamine is acetylated using acetic anhydride in the presence of a base like pyridine.
Octylation: The final step involves the attachment of an octyl group to the glucosamine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For better control over reaction conditions and improved efficiency.
Purification techniques: Such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-B-D-glucopyranoside undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like periodic acid, leading to the cleavage of vicinal diols and formation of aldehyde groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Aldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucosamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-B-D-glucopyranoside is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It serves as a model compound for studying glycosylation reactions and carbohydrate-protein interactions.
Biology
In biological research, this compound is utilized to study cell surface interactions and signal transduction pathways. It is often used in the synthesis of glycoproteins and glycolipids, which are essential for cell recognition and communication.
Medicine
Medically, this compound is investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to carbohydrate metabolism.
Industry
Industrially, this compound finds applications in the production of bioactive materials and as an additive in various formulations to enhance stability and bioavailability.
Mécanisme D'action
The mechanism of action of Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-B-D-glucopyranoside involves its interaction with specific enzymes and receptors on the cell surface. It acts as a ligand, binding to carbohydrate-recognizing proteins and modulating their activity. This interaction can trigger various cellular responses, including signal transduction and metabolic changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octyl 2-acetamido-2-deoxy-3-O-(B-D-glucopyranosyl)-B-D-glucopyranoside
- Octyl 2-acetamido-2-deoxy-3-O-(B-D-mannopyranosyl)-B-D-glucopyranoside
- Octyl 2-acetamido-2-deoxy-3-O-(B-D-xylopyranosyl)-B-D-glucopyranoside
Uniqueness
Compared to similar compounds, Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-B-D-glucopyranoside is unique due to its specific galactose moiety, which imparts distinct biological activities and binding affinities. This uniqueness makes it particularly valuable in studies involving galactose-specific interactions and enzymatic processes.
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIBJFXURBICK-OEUZHLKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
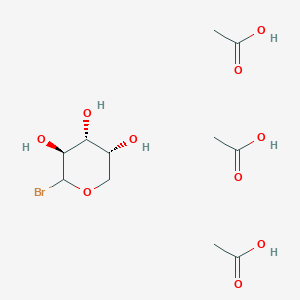
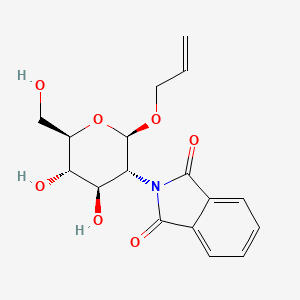
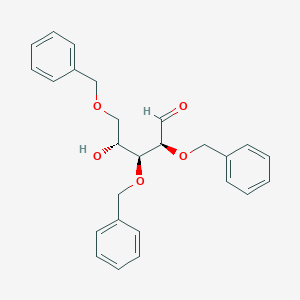
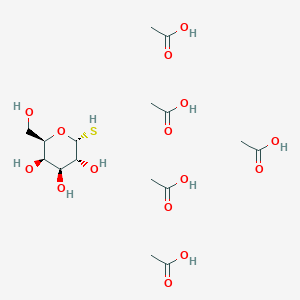

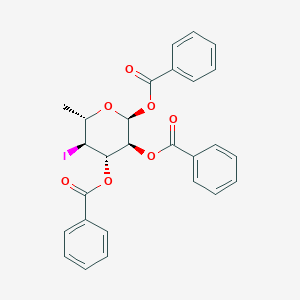
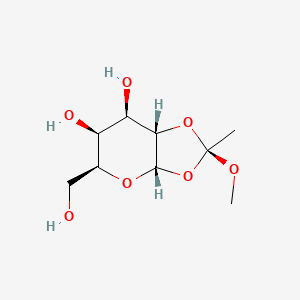

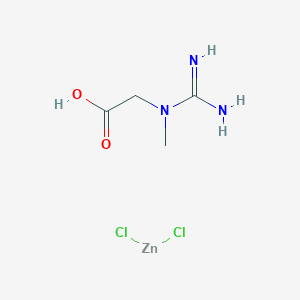
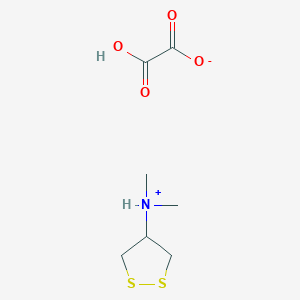
![Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)](/img/structure/B8082846.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8082860.png)
![2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-](/img/structure/B8082867.png)
